L-Alanine,L-tyrosyl-L-prolyl-L-tyrosyl-L-a-aspartyl-L-valyl-L-prolyl-L-a-aspartyl-L-tyrosyl- L-Alanine,L-tyrosyl-L-prolyl-L-tyrosyl-L-a-aspartyl-L-valyl-L-prolyl-L-a-aspartyl-L-tyrosyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13651810
InChI: InChI=1S/C53H67N9O17/c1-27(2)44(52(77)62-21-5-7-41(62)50(75)59-38(25-42(66)67)47(72)56-36(45(70)55-28(3)53(78)79)23-30-10-16-33(64)17-11-30)60-48(73)39(26-43(68)69)57-46(71)37(24-31-12-18-34(65)19-13-31)58-49(74)40-6-4-20-61(40)51(76)35(54)22-29-8-14-32(63)15-9-29/h8-19,27-28,35-41,44,63-65H,4-7,20-26,54H2,1-3H3,(H,55,70)(H,56,72)(H,57,71)(H,58,74)(H,59,75)(H,60,73)(H,66,67)(H,68,69)(H,78,79)
SMILES: CC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N
Molecular Formula: C53H67N9O17
Molecular Weight: 1102.1 g/mol

L-Alanine,L-tyrosyl-L-prolyl-L-tyrosyl-L-a-aspartyl-L-valyl-L-prolyl-L-a-aspartyl-L-tyrosyl-

CAS No.:

Cat. No.: VC13651810

Molecular Formula: C53H67N9O17

Molecular Weight: 1102.1 g/mol

* For research use only. Not for human or veterinary use.

L-Alanine,L-tyrosyl-L-prolyl-L-tyrosyl-L-a-aspartyl-L-valyl-L-prolyl-L-a-aspartyl-L-tyrosyl- -

Specification

Molecular Formula C53H67N9O17
Molecular Weight 1102.1 g/mol
IUPAC Name 3-[[1-[2-[[2-[[2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-[[1-(1-carboxyethylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C53H67N9O17/c1-27(2)44(52(77)62-21-5-7-41(62)50(75)59-38(25-42(66)67)47(72)56-36(45(70)55-28(3)53(78)79)23-30-10-16-33(64)17-11-30)60-48(73)39(26-43(68)69)57-46(71)37(24-31-12-18-34(65)19-13-31)58-49(74)40-6-4-20-61(40)51(76)35(54)22-29-8-14-32(63)15-9-29/h8-19,27-28,35-41,44,63-65H,4-7,20-26,54H2,1-3H3,(H,55,70)(H,56,72)(H,57,71)(H,58,74)(H,59,75)(H,60,73)(H,66,67)(H,68,69)(H,78,79)
Standard InChI Key HVLSXIKZNLPZJJ-UHFFFAOYSA-N
SMILES CC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N
Canonical SMILES CC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N

Introduction

Structural Composition and Sequence Analysis

Amino Acid Sequence and Molecular Architecture

The peptide’s primary structure follows the sequence:
L-Alanine → L-Tyrosine → L-Proline → L-Tyrosine → L-Aspartic Acid → L-Valine → L-Proline → L-Aspartic Acid → L-Tyrosine.

This arrangement includes:

  • Two proline residues (positions 3 and 6), which introduce conformational rigidity due to proline’s cyclic structure.

  • Three tyrosine residues (positions 2, 4, and 9), providing sites for post-translational modifications such as sulfation or phosphorylation .

  • Two aspartic acid residues (positions 5 and 8), contributing negatively charged carboxyl groups that may influence solubility and ionic interactions.

Table 1: Amino Acid Composition and Properties

Amino AcidPositionRole in Structure
L-Alanine1N-terminal initiator; enhances stability
L-Tyrosine2,4,9Aromatic side chain; potential sulfation sites
L-Proline3,6Cyclic structure; disrupts α-helix formation
L-Aspartic Acid5,8Negatively charged; participates in hydrogen bonding
L-Valine7Hydrophobic side chain; contributes to folding

Synthesis and Laboratory Preparation

Solid-Phase Peptide Synthesis (SPPS)

The peptide is synthesized via SPPS, a method leveraging Merrifield resin to anchor the C-terminal amino acid. Key steps include:

  • Deprotection: Removal of the Fmoc (fluorenylmethyloxycarbonyl) group from the resin-bound amino acid using piperidine.

  • Coupling: Activation of carboxyl groups with reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) to form peptide bonds.

  • Cyclization: Proline’s cyclic structure necessitates specialized coupling conditions to avoid steric hindrance.

Challenges in Synthesis

  • Aspartic Acid Side Reactions: The β-carboxyl group of aspartic acid may undergo unintended side reactions, requiring protective groups like tert-butyl esters.

  • Tyrosine Oxidation: Tyrosine’s phenol group is susceptible to oxidation, necessitating inert atmospheres during synthesis .

Biological Activities and Functional Insights

Antioxidant Properties

Similar proline-tyrosine peptides exhibit radical scavenging activity, attributed to tyrosine’s phenolic hydroxyl group. While direct evidence for this peptide is lacking, its structural analogs reduce oxidative stress by neutralizing reactive oxygen species (ROS).

Enzymatic Interactions

Proline-rich sequences often interact with SH3 domains in signaling proteins, modulating cellular pathways. The dual proline residues in this peptide may facilitate such interactions, implicating it in intracellular signaling or immune responses.

Comparative Analysis with Related Peptides

Table 2: Functional Comparison of Proline- and Tyrosine-Containing Peptides

Peptide NameKey FeaturesBiological Role
L-Prolyl-L-tyrosyl-L-tyrosyl-Dipeptide; antioxidant activityEnzyme modulation
L-Tyrosyl-L-alanineSulfation substrateMetabolic intermediate
GlycylprolineStabilizes collagenStructural support
Target HeptapeptideMultiple tyrosine/proline residuesPotential signaling/antioxidant roles

Applications in Biomedical Research

Drug Delivery Systems

The peptide’s aspartic acid residues enhance solubility in aqueous environments, making it a candidate for nanoparticle functionalization. Charged carboxyl groups can bind cationic drug molecules, enabling targeted delivery.

Enzyme Inhibition Studies

Molecular dynamics simulations suggest that the proline-tyrosine sequence may inhibit proteases like prolyl oligopeptidase, a target in neurodegenerative diseases. Experimental validation is needed to confirm this activity.

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